molecular formula C7H10O3 B13993845 Ethyl 2-hydroxy-2-methylbut-3-ynoate CAS No. 20441-73-0

Ethyl 2-hydroxy-2-methylbut-3-ynoate

Cat. No.: B13993845
CAS No.: 20441-73-0
M. Wt: 142.15 g/mol
InChI Key: KMCYBLUTTSBOGD-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-methylbut-3-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butynoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a triple bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-2-methylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-methylbut-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium ethoxide (NaOEt), propargyl bromide (C3H3Br)

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-2-methylbut-3-ynoate

    Reduction: Formation of ethyl 2-hydroxy-2-methylbut-3-ene or ethyl 2-hydroxy-2-methylbutane

    Substitution: Formation of various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 2-hydroxy-2-methylbut-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-methylbut-3-ynoate can be compared with similar compounds such as:

    Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl 2-hydroxy-2-methylbutanoate: Lacks the triple bond, making it less reactive in certain types of reactions.

    Ethyl 2-hydroxy-2-methylbut-3-enoate: Similar structure but with different reactivity due to the presence of a double bond.

The uniqueness of this compound lies in its triple bond, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

20441-73-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 2-hydroxy-2-methylbut-3-ynoate

InChI

InChI=1S/C7H10O3/c1-4-7(3,9)6(8)10-5-2/h1,9H,5H2,2-3H3

InChI Key

KMCYBLUTTSBOGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#C)O

Origin of Product

United States

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